Electrophile Reactivity: Bromoacetyl (Bromoacetate) Occupies a Distinct Kinetic Niche Between Maleimide and Bromoacetamide
In a controlled cross-linker reactivity study, thiol reaction rate constants were measured across a panel of electrophilic functional groups over pH 7.4–8.6. The bromoacetate (bromoacetyl) group displays a reactivity rank of maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide [1]. This places the bromoacetyl terminus of Bromoacetyl-PEG3-DBCO in an intermediate kinetic regime: faster than the commonly used bromoacetamide-DBCO analog, yet slower and more pH-tunable than maleimide, permitting greater reaction control.
| Evidence Dimension | Relative thiol reactivity order |
|---|---|
| Target Compound Data | Bromoacetate (bromoacetyl): rank 3 of 6 electrophile classes tested |
| Comparator Or Baseline | Maleimide (rank 1, fastest); Bromoacetamide (rank 6, slowest) |
| Quantified Difference | Bromoacetate reactivity is substantially higher than bromoacetamide (rank 3 vs. rank 6); bromoacetate is slower than maleimide, with rates increasing exponentially with pH |
| Conditions | Thiol reaction rate constants measured over pH 7.4–8.6 using homo-bifunctional PEG cross-linkers; published in Biomacromolecules (2007) |
Why This Matters
Selecting Bromoacetyl-PEG3-DBCO over a Bromoacetamide-PEG₄-DBCO analog ensures sufficient thiol conjugation speed under mildly alkaline conditions without resorting to maleimide, which is prone to retro-Michael instability.
- [1] Vanderhooft, J. L., Mann, B. K., & Prestwich, G. D. (2007). Synthesis and Characterization of Novel Thiol-Reactive Poly(ethylene glycol) Cross-Linkers for Extracellular-Matrix-Mimetic Biomaterials. Biomacromolecules, 8(9), 2883–2889. DOI: 10.1021/bm0703564 View Source
